N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzene-1-sulfonamide
CAS No.: 953143-79-8
Cat. No.: VC11887442
Molecular Formula: C18H27FN2O3S
Molecular Weight: 370.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 953143-79-8 |
|---|---|
| Molecular Formula | C18H27FN2O3S |
| Molecular Weight | 370.5 g/mol |
| IUPAC Name | N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C18H27FN2O3S/c1-24-18-7-6-16(12-17(18)19)25(22,23)20-13-14-8-10-21(11-9-14)15-4-2-3-5-15/h6-7,12,14-15,20H,2-5,8-11,13H2,1H3 |
| Standard InChI Key | SLXOEQRVNFILRB-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCCC3)F |
| Canonical SMILES | COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCCC3)F |
Introduction
IUPAC Name
The IUPAC name of the compound is N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzene-1-sulfonamide.
Key Identifiers
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InChIKey: Not explicitly available in the search results.
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SMILES Notation: Not provided but can be derived from the molecular structure.
Synthesis and Preparation
The synthesis of this compound likely involves:
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Formation of the Piperidine Core:
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Cyclopentylpiperidine derivatives are synthesized using cyclopentanone and amines under reductive amination conditions.
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Attachment of the Sulfonamide Group:
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The sulfonamide moiety is introduced via the reaction of sulfonyl chlorides with amines.
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Functionalization of the Benzene Ring:
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The fluorine and methoxy substituents are introduced through electrophilic substitution reactions.
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Detailed synthetic pathways for similar sulfonamide derivatives have been outlined in prior literature .
Pharmacological Applications
Sulfonamides, including derivatives like this compound, are widely studied for their biological activities:
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Anticancer Potential:
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Anti-inflammatory Activity:
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Protein Kinase Modulation:
While specific pharmacological data for this compound is unavailable, its structural similarity to other bioactive sulfonamides suggests potential therapeutic applications.
Comparative Analysis with Related Compounds
| Property | N-[Cyclopentylpiperidinyl] Sulfonamide | Other Sulfonamides |
|---|---|---|
| Molecular Weight | ~355 g/mol | Varies (200–400 g/mol) |
| Pharmacological Target | Likely protein kinases | Broad (enzymes, receptors) |
| Therapeutic Applications | Anti-inflammatory, anticancer | Antimicrobial, anticancer |
Research Gaps and Future Directions
Despite its promising structure:
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Biological Activity Testing:
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In vitro and in vivo studies are required to confirm pharmacological effects.
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Toxicological Assessment:
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Comprehensive evaluation of safety profiles is necessary.
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Optimization for Drug Development:
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Structural modifications could enhance potency or selectivity.
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